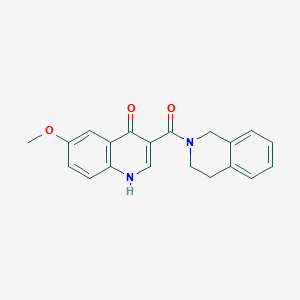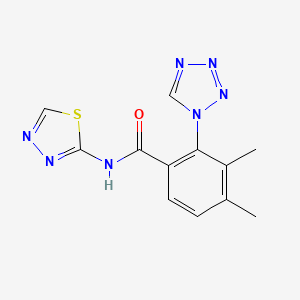
3,4-dihydroisoquinolin-2(1H)-yl(4-hydroxy-6-methoxyquinolin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C20H16N2O3.
- The compound’s systematic name reflects its fused ring system and substituents.
- It is a synthetic compound, and its biological activity has drawn interest in various fields.
3,4-dihydroisoquinolin-2(1H)-yl(4-hydroxy-6-methoxyquinolin-3-yl)methanone: is a complex organic molecule that combines features of both isoquinoline and quinoline.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a model compound for studying reactivity and ring systems.
Biology: Investigated for potential bioactivity (e.g., anti-inflammatory, antioxidant properties).
Medicine: No direct medical applications yet, but its derivatives may inspire drug development.
Industry: Limited industrial applications due to its synthetic nature.
Mechanism of Action
- The exact mechanism remains speculative, but potential targets include enzymes involved in redox processes.
- Further research is needed to elucidate its biological effects fully.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C20H18N2O3 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C20H18N2O3/c1-25-15-6-7-18-16(10-15)19(23)17(11-21-18)20(24)22-9-8-13-4-2-3-5-14(13)12-22/h2-7,10-11H,8-9,12H2,1H3,(H,21,23) |
InChI Key |
CMWOPQXGYGTPRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methylphenyl)-1-[(4-methylphenyl)amino]-2-oxoethyl]furan-2-carboxamide](/img/structure/B12163316.png)
![ethyl 1-(3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12163318.png)

![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B12163330.png)

![N-[2-(phenylsulfanyl)ethyl]-3-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B12163351.png)
![7,8-dimethoxy-2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one](/img/structure/B12163360.png)
![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B12163373.png)
![ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B12163390.png)
![2-(2-bromophenoxy)-N'-[(3Z)-5-chloro-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12163409.png)
![1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azepane](/img/structure/B12163425.png)
![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12163428.png)
![N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B12163431.png)
![3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12163435.png)
